

# 6-C-Methylquercetin-3,4'-dimethyl ether chemical structure and properties

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Compound of Interest		
Compound Name:	6-C-Methylquercetin-3,4'-dimethyl ether	
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# An In-depth Technical Guide to 6-C-Methylquercetin-3,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **6-C-Methylquercetin-3,4'-dimethyl ether**, a naturally occurring flavonol with potential applications in drug development, particularly in the area of antibacterial research.

## **Chemical Structure and Properties**

**6-C-Methylquercetin-3,4'-dimethyl ether** is a C-methylated and O-methylated derivative of the common flavonoid, quercetin. The presence of the C-methyl group at the 6-position and the dimethyl ether at the 3 and 4'-positions significantly influences its chemical and biological properties.

Chemical Structure:



Table 1: Chemical and Physicochemical Properties of 6-C-Methylquercetin-3,4'-dimethyl ether



Property	Value	Source
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3- methoxyphenyl)-3,6- dimethylchromen-4-one	N/A
Molecular Formula	C18H16O7	[1][2][3]
Molecular Weight	344.32 g/mol	[1][2][3]
SMILES	CC1=C(C2=C(C=C1O)OC(=C( C2=O)OC)C3=CC(=C(C=C3)O )OC)O	[1]
Physical State	Solid	[3]
Solubility	Data not available. Methylation generally increases the lipophilicity of flavonoids, suggesting potentially lower solubility in water compared to quercetin.	[4][5]
Melting Point	Data not available	
Boiling Point	Data not available	-

## **Biological Activity and Potential Applications**

The primary reported biological activity of **6-C-Methylquercetin-3,4'-dimethyl ether** is its antibacterial action, particularly against multidrug-resistant (MDR) bacteria.

### **Antibacterial Activity**

**6-C-Methylquercetin-3,4'-dimethyl ether** has been identified as a promising antibacterial agent. It has shown activity against Gram-negative multidrug-resistant bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains.[6] The methylation of flavonoids can influence their antibacterial efficacy, with some studies suggesting that methylation can decrease activity, while the increased lipophilicity due to methylation may enhance membrane transport.[4][6]



General Antibacterial Mechanisms of Flavonoids:

While the specific mechanism for **6-C-Methylquercetin-3,4'-dimethyl ether** has not been fully elucidated, flavonoids, in general, exert their antibacterial effects through various mechanisms:

- Inhibition of Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA.[6]
- Inhibition of Cytoplasmic Membrane Function: Disruption of the bacterial cell membrane, leading to leakage of cellular components.
- Inhibition of Energy Metabolism: Interference with key metabolic pathways essential for bacterial survival.[6]
- Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections and antibiotic resistance.[6]
- Alteration of Membrane Permeability: Increasing the permeability of the bacterial membrane, potentially enhancing the efficacy of other antibiotics.

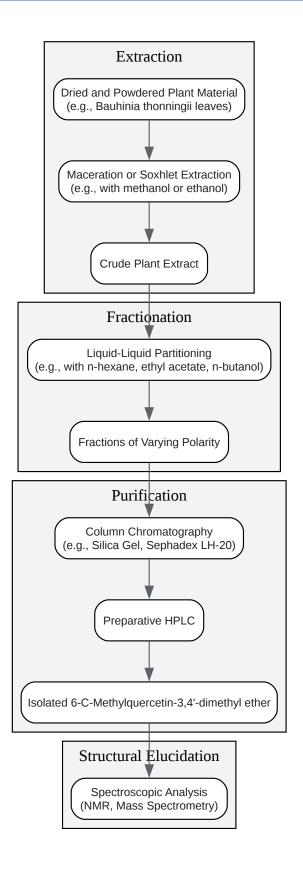
## **Experimental Protocols**

Detailed experimental protocols for the isolation and specific biological assays of **6-C-Methylquercetin-3,4'-dimethyl ether** are not extensively available in the public domain. However, this section provides generalized protocols based on common methodologies for flavonoid research.

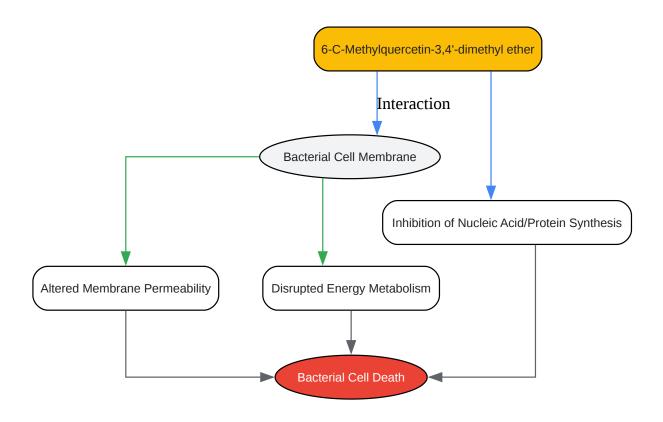
## Illustrative Isolation of a Methylated Flavonoid from a Plant Source

The following is a general workflow for the isolation of flavonoids from plant material, such as the leaves of Bauhinia thonningii, the natural source of **6-C-Methylquercetin-3,4'-dimethyl ether**.[6][7]









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